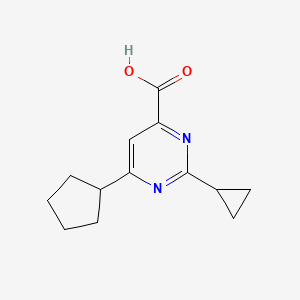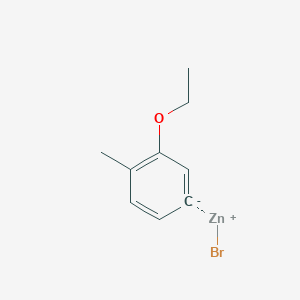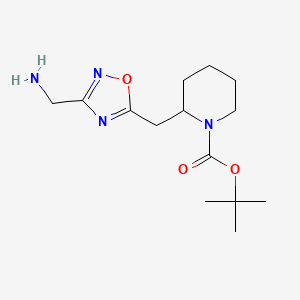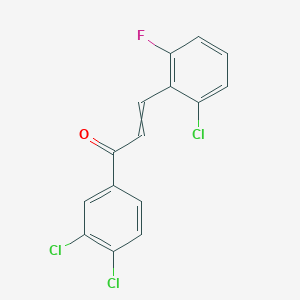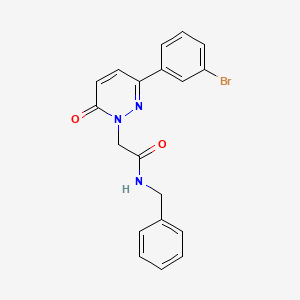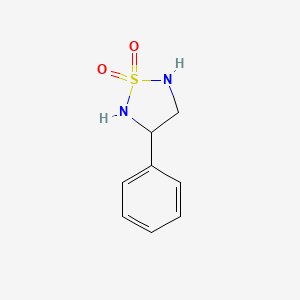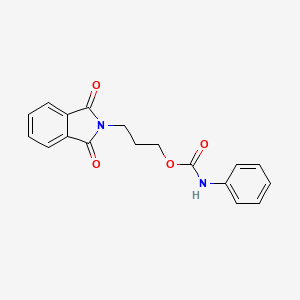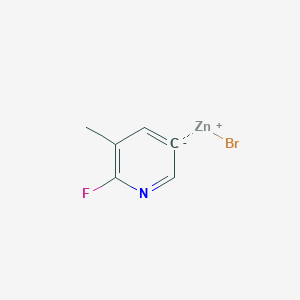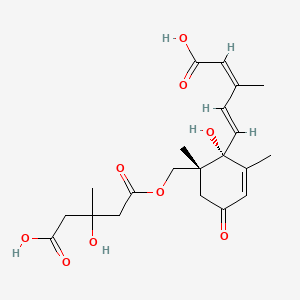
8'-O-(3-hydroxy-3-methylglutaryl)-8'-hydroxyabscisic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-O-(3-hydroxy-3-methylglutaryl)-8’-hydroxyabscisic acid is a complex organic compound that plays a significant role in various biological processes. It is a derivative of abscisic acid, a plant hormone involved in many plant developmental processes and stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-O-(3-hydroxy-3-methylglutaryl)-8’-hydroxyabscisic acid typically involves multiple steps, starting from abscisic acid. The process includes hydroxylation and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired modifications on the abscisic acid molecule.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8’-O-(3-hydroxy-3-methylglutaryl)-8’-hydroxyabscisic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
8’-O-(3-hydroxy-3-methylglutaryl)-8’-hydroxyabscisic acid has diverse applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: The compound is studied for its role in plant physiology, particularly in stress responses and developmental processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells and tissues.
Industry: It is used in the development of agricultural products, such as growth regulators and stress resistance enhancers.
Mechanism of Action
The mechanism of action of 8’-O-(3-hydroxy-3-methylglutaryl)-8’-hydroxyabscisic acid involves its interaction with specific molecular targets in plants. It binds to receptors that trigger signaling pathways, leading to various physiological responses. These pathways include the regulation of gene expression, enzyme activity, and cellular processes related to growth and stress adaptation.
Comparison with Similar Compounds
Similar Compounds
Abscisic Acid: The parent compound, involved in similar biological processes.
Gibberellic Acid: Another plant hormone with overlapping functions in growth regulation.
Indole-3-acetic Acid: A plant hormone involved in cell elongation and division.
Uniqueness
8’-O-(3-hydroxy-3-methylglutaryl)-8’-hydroxyabscisic acid is unique due to its specific modifications, which confer distinct properties and functions compared to its parent compound and other similar hormones. These modifications enhance its stability and efficacy in various applications.
Properties
Molecular Formula |
C21H28O9 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
5-[[(1R,2R)-2-[(1E,3Z)-4-carboxy-3-methylbuta-1,3-dienyl]-2-hydroxy-1,3-dimethyl-5-oxocyclohex-3-en-1-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C21H28O9/c1-13(7-16(23)24)5-6-21(29)14(2)8-15(22)9-19(21,3)12-30-18(27)11-20(4,28)10-17(25)26/h5-8,28-29H,9-12H2,1-4H3,(H,23,24)(H,25,26)/b6-5+,13-7-/t19-,20?,21-/m1/s1 |
InChI Key |
HBBVFDNZOWNNLQ-KKOFJDHHSA-N |
Isomeric SMILES |
CC1=CC(=O)C[C@]([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)COC(=O)CC(C)(CC(=O)O)O |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)COC(=O)CC(C)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


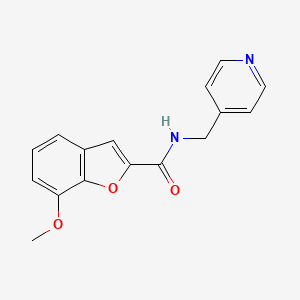
![2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14874599.png)
![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate](/img/structure/B14874606.png)
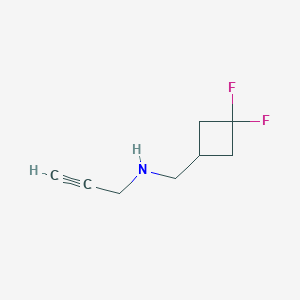
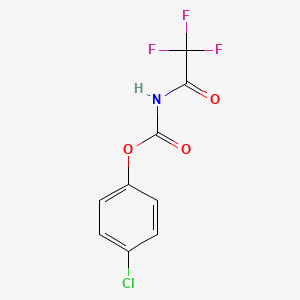
![[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14874631.png)
